molecular formula C9H8F2O4S B2704630 2-(2-Difluoromethanesulfonylphenyl)acetic acid CAS No. 1564734-44-6

2-(2-Difluoromethanesulfonylphenyl)acetic acid

Cat. No.: B2704630
CAS No.: 1564734-44-6
M. Wt: 250.22
InChI Key: UCWUCWSQVMGESD-UHFFFAOYSA-N
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Description

2-(2-Difluoromethanesulfonylphenyl)acetic acid is an organic compound characterized by the presence of a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Difluoromethanesulfonylphenyl)acetic acid typically involves the introduction of the difluoromethanesulfonyl group onto a phenylacetic acid derivative. One common method includes the reaction of phenylacetic acid with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Difluoromethanesulfonylphenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the difluoromethanesulfonyl group to a simpler sulfonyl group.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Difluoromethanesulfonylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Difluoromethanesulfonylphenyl)acetic acid involves its interaction with molecular targets through its difluoromethanesulfonyl group. This group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling processes.

Comparison with Similar Compounds

  • 2-(2-Fluoromethanesulfonylphenyl)acetic acid
  • 2-(2-Chloromethanesulfonylphenyl)acetic acid
  • 2-(2-Bromomethanesulfonylphenyl)acetic acid

Comparison: 2-(2-Difluoromethanesulfonylphenyl)acetic acid is unique due to the presence of two fluorine atoms in the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its mono-fluorinated, chlorinated, or brominated analogs. Additionally, the difluoromethanesulfonyl group enhances the compound’s stability and potential biological activity.

Properties

IUPAC Name

2-[2-(difluoromethylsulfonyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWUCWSQVMGESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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